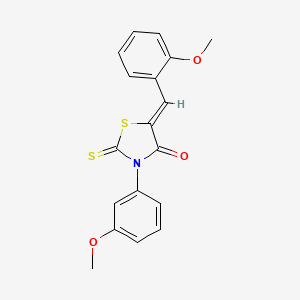
(Z)-5-(2-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Z)-5-(2-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its pharmacological properties. Thiazolidinones are known for their diverse biological activities, including antifungal, antibacterial, and anticancer effects. The structural modifications of thiazolidinone derivatives are crucial in enhancing their selectivity and potency for various biological targets.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the formation of a core thiazolidinone ring followed by various substitution reactions to introduce different functional groups. The pharmacophore determination of a related compound, (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione, has led to the discovery of compounds with greater selectivities for inhibiting the proliferation of melanoma cells with active ERK signaling . This suggests that the synthesis of our compound of interest might also involve careful pharmacophore optimization to target specific biological pathways.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a wide C-C-C angle at the methine carbon atom linking the two rings, which is crucial for their biological activity. In the case of similar compounds, such as (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, the molecules can be linked into various supramolecular structures, including hydrogen-bonded dimers, chains of rings, and complex sheets, depending on the substituents present on the thiazolidinone core . These structural features are likely to influence the biological activity of the compound by affecting its ability to interact with target proteins.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo a range of chemical reactions, including novel addition reactions with thiols. For instance, 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones can react with o-aminobenzenethiol to yield various adducts, which can further undergo thermal cyclization or dissociate under certain conditions . These reactions are indicative of the reactivity of the thiazolidinone core and the potential for further chemical modifications to enhance the compound's biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure and the nature of their substituents. The presence of methoxy groups, as seen in our compound of interest, can affect the compound's solubility, stability, and overall reactivity. The supramolecular structures formed through hydrogen bonding and other non-covalent interactions can also impact the compound's crystallinity and melting point, which are important factors in the development of pharmaceutical agents .
科学的研究の応用
Supramolecular Structures
Research on the supramolecular structures of thioxothiazolidinone derivatives, including variants similar to the mentioned compound, reveals their ability to form hydrogen-bonded dimers, chains, and sheets. These structures result from hydrogen bonding and interactions like N-H...O and C-H...π(arene), contributing to their potential in designing new materials and understanding molecular assemblies (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Molecular Structure Investigation
The synthesis and molecular structure investigations of related compounds demonstrate their complex crystalline structures, determined by X-ray diffraction. These studies are crucial for understanding the molecular conformation and designing drugs with specific targeting capabilities (Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011).
Antimicrobial and Anticancer Evaluation
A novel series of 4-thiazolidinone derivatives has been synthesized and evaluated for its in vitro antimicrobial and anticancer potentials. This research underscores the significance of thiazolidinone derivatives in developing new therapeutic agents for treating various infections and cancers (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Synthesis and Antimicrobial Activity
The synthesis of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives has shown these compounds exhibit good to moderate antimicrobial activity. This research highlights the potential of these compounds in contributing to the development of new antimicrobial agents (PansareDattatraya & Devan, 2015).
Antimicrobial and Antibacterial Activity
Studies on thiazolidinone derivatives reveal significant antibacterial activity, particularly against Gram-positive bacteria. These findings suggest the utility of such compounds in combating bacterial infections and in the development of new antibacterial drugs (Abd Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
特性
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-21-14-8-5-7-13(11-14)19-17(20)16(24-18(19)23)10-12-6-3-4-9-15(12)22-2/h3-11H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYCDLVZYPNKRB-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2519741.png)

![[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2519747.png)
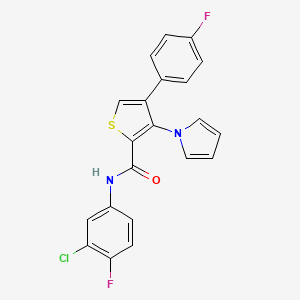
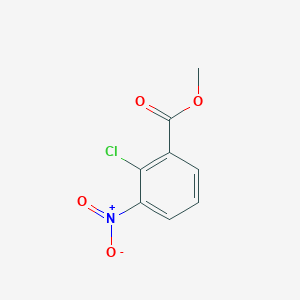
![3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2519754.png)
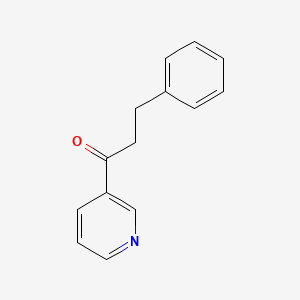

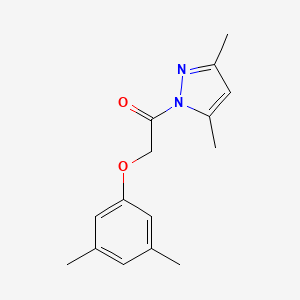
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2519759.png)
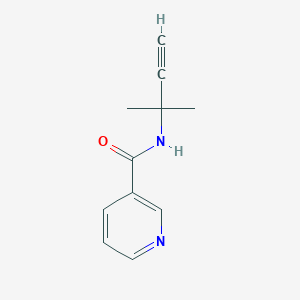
![N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2519762.png)
![N-[cyano(2-fluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2519763.png)